molecular formula C9H14N2O3 B14877058 9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione

9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione

Cat. No.: B14877058
M. Wt: 198.22 g/mol
InChI Key: IRYKCOUIQFEFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Ethyl-2-oxa-6,9-diazaspiro[45]decane-7,10-dione is a spirocyclic compound characterized by its unique structure, which includes an oxadiazaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spirocyclic structure.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, commonly using reagents such as lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to interact with a variety of biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione apart from similar compounds is its ethyl group at the 9-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

9-ethyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione

InChI

InChI=1S/C9H14N2O3/c1-2-11-5-7(12)10-9(8(11)13)3-4-14-6-9/h2-6H2,1H3,(H,10,12)

InChI Key

IRYKCOUIQFEFBA-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(=O)NC2(C1=O)CCOC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.